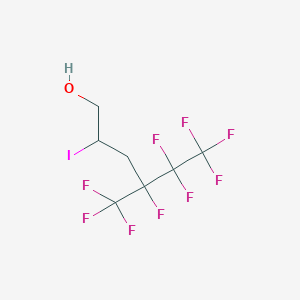

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol

Description

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol is a fluorinated organic compound with the molecular formula C7H6F9IO. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group.

Properties

IUPAC Name |

4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h3,18H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSKRAWBTXYONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol typically involves the introduction of fluorine and iodine atoms into a hexane backbone. One common method involves the reaction of a fluorinated alkene with iodine and a suitable oxidizing agent to introduce the iodine atom. The hydroxyl group can be introduced through subsequent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, iodination, and hydrolysis, followed by purification techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The iodine atom can be reduced to form a deiodinated product.

Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under suitable conditions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a deiodinated product.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine and iodine atoms into target molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The hydroxyl group also plays a role in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

4,5,5,6,6,6-Hexafluoro-4-trifluoromethyl-2-iodo-2-hexene-1-ol: Similar structure with a double bond.

Perfluorohexyl iodide: Contains a fully fluorinated hexane backbone with an iodine atom

Uniqueness

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol is unique due to the presence of both fluorine and iodine atoms along with a hydroxyl group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it valuable for specific applications in research and industry .

Biological Activity

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol (CAS Number: 261503-77-9) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound through a review of available literature, including case studies and research findings.

The molecular formula of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol is , with a molecular weight of approximately 401.996 g/mol. The structure features multiple fluorine atoms and an iodine atom, contributing to its distinctive reactivity and biological interactions.

Biological Activity Overview

Research indicates that fluorinated compounds exhibit a range of biological activities, often related to their interactions with lipid metabolism and cellular signaling pathways. The following sections detail specific biological effects observed with 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol.

1. Toxicological Profile

Fluorinated compounds have been associated with various toxicological effects. Studies suggest that compounds with similar structures can induce moderate acute toxicity and may affect liver function. For instance:

- Liver Toxicity : Research on perfluorinated compounds (PFCs) indicates that they can cause peroxisome proliferation in the liver and disrupt lipid metabolism .

- Endocrine Disruption : Some studies have shown that fluorinated compounds can alter hormone levels in vivo, affecting thyroid hormones and cholesterol levels .

2. Cellular Effects

The compound's influence on cellular mechanisms has been investigated in vitro:

- Cell Viability : In studies involving cancer cell lines (e.g., HepG2), similar fluorinated compounds have shown the ability to inhibit cell proliferation at specific concentrations .

- Intercellular Communication : Fluorinated chemicals can inhibit gap junction intercellular communication (GJIC), which is crucial for normal cell function and may lead to pathological conditions such as cancer .

Case Study 1: In Vitro Analysis on HepG2 Cells

A study assessed the impact of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol on HepG2 cells:

- Methodology : Cells were treated with varying concentrations of the compound.

- Findings : Significant inhibition of cell viability was observed at concentrations exceeding 10 µM after 48 hours of exposure. This suggests potential cytotoxic effects linked to the compound's structure.

Case Study 2: Hormonal Impact Assessment

Another investigation focused on the hormonal effects of fluorinated compounds:

- Methodology : Animal models were used to analyze changes in serum cholesterol and thyroid hormone levels following administration of the compound.

- Findings : Results indicated a reduction in testosterone levels while estradiol levels increased significantly after treatment with doses as low as 1 mg/kg body weight .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.